Flucycloxuron

Description

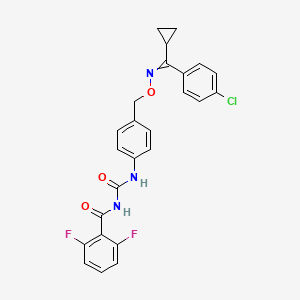

benzoylphenylurea insecticide; a chitin synthesis inhibitor effective on reproductive events and thickness of chorion in mealworms

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-[[[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKNFPQPGUWFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034356 | |

| Record name | Flucycloxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113036-88-7 | |

| Record name | Flucycloxuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113036-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucycloxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-({[(Z)-[(4-chlorophenyl)(cyclopropyl)methylidene]amino]oxy}methyl)phenyl]-3-(2,6-difluorobenzoyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Flucycloxuron's Mechanism of Action on Chitin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucycloxuron, a member of the benzoylurea class of insecticides, exerts its potent insecticidal activity by disrupting the synthesis of chitin, an essential biopolymer for the formation of the insect exoskeleton. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, focusing on its direct inhibition of the enzyme chitin synthase 1 (CHS1). It delves into the hormonal regulation of chitin synthesis, presents quantitative data on the biological efficacy of this compound, and provides detailed experimental protocols for studying its effects. Visual diagrams of the key signaling pathway and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction to this compound and Chitin Synthesis Inhibition

This compound is a non-systemic insect growth regulator that primarily acts on the larval stages of various insect and mite species.[1] Like other benzoylphenylurea (BPU) insecticides, it does not cause immediate paralysis or death but rather interferes with the molting process, leading to mortality.[2][3] The primary molecular target of this compound is the enzyme chitin synthase (CHS), which is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.[4] Chitin is a critical structural component of the insect cuticle, providing support and protection.[5] By inhibiting chitin synthesis, this compound disrupts the formation of a new exoskeleton, leading to a failure of ecdysis (molting), physical deformities, and ultimately, death of the insect.

Molecular Mechanism of Action

Recent research has provided compelling evidence that benzoylurea insecticides, including this compound, directly interact with and inhibit chitin synthase 1 (CHS1). This contradicts earlier hypotheses that suggested an indirect mode of action. The current understanding is that these compounds bind to a site on the CHS1 enzyme, likely at a post-catalytic step, interfering with the translocation of the growing chitin polymer across the cell membrane.

Studies on insecticide resistance have been instrumental in elucidating this mechanism. A specific point mutation, I1042M, in the CHS1 gene of the diamondback moth, Plutella xylostella, has been shown to confer high levels of resistance to several benzoylureas, including lufenuron, a close analog of this compound. This strongly suggests a direct binding interaction between the insecticide and the CHS1 protein.

Hormonal Regulation of Chitin Synthesis

The synthesis of chitin in insects is a tightly regulated process, primarily controlled by two major hormones: 20-hydroxyecdysone (20E) and juvenile hormone (JH). Understanding this regulatory pathway is crucial for comprehending the overall impact of chitin synthesis inhibitors.

3.1 Ecdysone Signaling Pathway

The steroid hormone 20E is the primary trigger for molting. A peak in the 20E titer initiates a cascade of gene expression that leads to the synthesis of a new cuticle and the degradation of the old one. 20E binds to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This activated receptor complex then binds to ecdysone response elements (EcREs) on the DNA, regulating the transcription of numerous genes, including those involved in the chitin biosynthesis pathway.

The diagram below illustrates the ecdysone signaling pathway leading to the activation of chitin synthesis genes.

3.2 Juvenile Hormone Signaling Pathway

Juvenile hormone (JH) generally acts to maintain the larval state and prevent metamorphosis. High titers of JH during a molt ensure that the insect molts into another larval instar. A drop in the JH titer is necessary for the transition to the pupal and adult stages. JH signaling can antagonize the ecdysone-induced expression of certain genes, thus modulating the timing and nature of the molt. The interaction between JH and ecdysone signaling pathways is complex and involves cross-talk between their respective receptor proteins and downstream targets.

Quantitative Data on this compound Efficacy

| Compound | Insect Species | Instar | Parameter | Value (%) |

| This compound | Dysdercus koenigii | 5th | LC50 | 0.012 |

| This compound | Dysdercus koenigii | 5th | LC90 | 0.094 |

Table 1: Toxicity of this compound to Dysdercus koenigii nymphs.

These values demonstrate the potent activity of this compound in disrupting the molting process and causing mortality in a target insect species.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of this compound on chitin synthesis.

5.1 In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol describes a high-throughput, non-radioactive assay to measure the inhibitory activity of this compound on chitin synthase. The assay is based on the binding of newly synthesized chitin to wheat germ agglutinin (WGA) coated microtiter plates, followed by colorimetric detection.

5.1.1 Materials

-

Insect tissue rich in chitin synthase (e.g., integument from molting larvae)

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors

-

Trypsin solution (1 mg/mL)

-

Soybean trypsin inhibitor (2 mg/mL)

-

WGA-coated 96-well microtiter plates

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM N-acetylglucosamine, 10 mM MgCl₂

-

Substrate Solution: 2 mM UDP-N-acetylglucosamine (UDP-GlcNAc) in Reaction Buffer

-

This compound stock solution in DMSO

-

WGA-Horseradish Peroxidase (HRP) conjugate solution

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

5.1.2 Enzyme Preparation

-

Homogenize insect tissue in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in Extraction Buffer.

-

To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 15 minutes.

-

Stop the activation by adding soybean trypsin inhibitor. The enzyme preparation is now ready for use.

5.1.3 Assay Procedure

-

Add 2 µL of various concentrations of this compound (in DMSO) or DMSO alone (control) to the wells of the WGA-coated plate.

-

Add 48 µL of the enzyme preparation to each well.

-

Initiate the reaction by adding 50 µL of Substrate Solution to each well.

-

Incubate the plate at 30°C for 1-2 hours.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate solution and incubate until color develops.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 450 nm using a plate reader.

5.1.4 Data Analysis

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

The following diagram illustrates the workflow for the in vitro chitin synthase inhibition assay.

5.2 Measurement of Cuticle Thickness

This protocol describes a method for measuring the thickness of the insect cuticle following treatment with this compound, using scanning electron microscopy (SEM).

5.2.1 Materials

-

Insect larvae (treated with this compound and control)

-

Fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer)

-

Dehydration series of ethanol (e.g., 50%, 70%, 90%, 100%)

-

Critical point dryer

-

Sputter coater with gold-palladium target

-

Scanning Electron Microscope (SEM)

-

Image analysis software

5.2.2 Sample Preparation

-

Collect insect larvae at the desired time point after treatment with this compound.

-

Fix the larvae in the fixative solution for at least 2 hours at 4°C.

-

Dehydrate the samples through a graded ethanol series.

-

Critical point dry the samples to preserve their structure.

-

Mount the dried samples on SEM stubs.

-

Sputter coat the samples with a thin layer of gold-palladium to make them conductive.

5.2.3 SEM Analysis

-

Observe the cross-sections of the insect cuticle under the SEM.

-

Capture images of the cuticle at a suitable magnification.

-

Use image analysis software to measure the thickness of the cuticle from the captured images. Multiple measurements should be taken from different areas of the cuticle and from several individuals to ensure accuracy.

5.2.4 Data Analysis

-

Calculate the average cuticle thickness for both the this compound-treated and control groups.

-

Perform statistical analysis (e.g., t-test) to determine if there is a significant difference in cuticle thickness between the two groups.

Conclusion

This compound is a potent inhibitor of chitin synthesis in insects, acting directly on the enzyme chitin synthase 1. Its mode of action disrupts the crucial process of molting, leading to effective pest control. This technical guide has provided a detailed overview of the molecular mechanisms, hormonal regulation, and quantitative effects of this compound. The experimental protocols outlined herein offer a practical framework for researchers to further investigate the intricate details of its activity and to aid in the development of novel and improved insect growth regulators. A deeper understanding of the interaction between this compound and its target site, as well as the upstream regulatory pathways, will be invaluable for managing insecticide resistance and designing more sustainable pest management strategies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical and Physical Properties of Flucycloxuron Crystals

Introduction

This compound is a benzoylphenylurea insecticide and acaricide primarily used to control the egg and larval stages of various mite species and other insect pests on crops such as citrus, pome fruit, vegetables, and tea.[1][2] As an insect growth regulator, its mechanism of action involves the inhibition of chitin biosynthesis, which disrupts the molting process in insects.[1][3][4] Commercially, this compound is available as a mixture of E- and Z-isomers, typically with the E-isomer comprising 50-80% of the mixture. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound crystals, including detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Properties

This compound is a chiral molecule with the chemical formula C₂₅H₂₀ClF₂N₃O₃. It is identified by the CAS Registry Number 113036-88-7 for the isomeric mixture. The original drug presents as an off-white to yellow or gray solid.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₀ClF₂N₃O₃ | |

| Molecular Weight | 483.89 g/mol | |

| CAS Registry Number | 113036-88-7 (mixture) | |

| 94050-52-9 (E-isomer) | ||

| 94050-53-0 (Z-isomer) | ||

| Physical State | Off-white to yellow crystals; Gray to yellow solid | |

| Isomerism | Exists as a mixture of E- and Z-isomers. | |

| (Typically 50-80% E-isomer and 20-50% Z-isomer) | ||

| IUPAC Name | reaction mixture comprising 50–80% N-({4-[({[(E)-(4-chlorophenyl)cyclopropylmethylidene]amino}oxy)methyl]phenyl}carbamoyl)-2,6-difluorobenzamide and 50–20% N-({4-[({[(Z)-(4-chlorophenyl)cyclopropylmethylidene]amino}oxy)methyl]phenyl}carbamoyl)-2,6-difluorobenzamide |

Physical Properties

The physical characteristics of this compound crystals have been determined through various analytical methods. These properties are crucial for formulation development, environmental fate assessment, and handling.

Table 2: Physical Properties of this compound Crystals

| Property | Value | Temperature (°C) | Source(s) |

| Melting Point | 143.6 °C (with decomposition) | N/A | |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | N/A | |

| Vapor Pressure | <4.4 x 10⁻³ Pa | 20 | |

| pKa | 8.90 ± 0.46 (Predicted) | N/A | |

| LogP (Octanol/Water Partition Coefficient) | 6.56070 | N/A |

Solubility

This compound exhibits low aqueous solubility and varying degrees of solubility in organic solvents. This is a key factor in its environmental persistence and biological availability.

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water (pH 7) | <0.001 mg/L (0.001 mg/L) | 20 | |

| DMSO | 60 mg/mL (124 mM) | N/A | |

| 1-Methyl-2-pyrrolidone | 940 g/L | 20 | |

| Xylene | 200 mg/L (0.2 g/L) | 20 | |

| Cyclohexanone | 3300 mg/L | 20 | |

| Ethanol | 3.9 g/L | 20 | |

| Cyclohexane | 3.3 g/L | 20 |

Experimental Protocols & Methodologies

Commercial Synthesis of this compound

The commercial production of this compound is a multi-step chemical synthesis process designed to construct its complex benzoylphenylurea structure with high yield and purity. The reactions are conducted in organic solvents under controlled temperature and pH conditions.

Protocol Overview:

-

Preparation of Intermediates: The synthesis begins with the separate preparation of a substituted benzoyl chloride and a phenylurea derivative.

-

Formation of the Core Scaffold: The prepared benzoyl chloride is reacted with the phenylurea derivative. This key reaction forms the central benzoylphenylurea scaffold of the molecule.

-

Introduction of Functional Groups: Specific functional groups, such as cyclohexyl and fluorinated moieties, are introduced to the core scaffold. These groups are crucial for enhancing the compound's biological activity and chemical stability.

-

Purification: The final product is purified to isolate the this compound crystals from byproducts and unreacted starting materials.

Analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

For the identification and quantification of pesticide residues like this compound, LC-HRMS is a standard method. An exact mass database is often used in conjunction with software for target screening analysis.

Protocol Overview:

-

Sample Preparation: Samples (e.g., from fruit or soil) are extracted and prepared to be compatible with the LC-HRMS system.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system to separate this compound from other components in the matrix.

-

Mass Spectrometry Analysis: The separated components are introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument.

-

Data Acquisition: Data is acquired in full-scan mode, often with broadband Collision-Induced Dissociation (bbCID) to generate both precursor ion and fragment ion data simultaneously. For this compound (C₂₅H₂₀ClF₂N₃O₃), the exact mass of the protonated molecule [M+H]⁺ is 484.1234.

-

Data Processing: The acquired data is processed using specialized software (e.g., Bruker TASQ) to identify and quantify the target analyte by comparing its exact mass, retention time, and fragmentation pattern against a reference database.

Mechanism of Action: Chitin Synthesis Inhibition

This compound is a non-systemic insecticide that acts by inhibiting the moulting process. Its primary mode of action is the inhibition of chitin biosynthesis, specifically affecting the enzyme chitin synthase 1 (CHS1). Chitin is a vital structural component of the insect exoskeleton. By blocking its synthesis, this compound causes abnormal endocuticular deposition, leading to failed molting and ultimately, the death of the larval or nymphal stage of the insect.

References

An In-depth Technical Guide to the Synthesis and Structural Analysis of Flucycloxuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis of Flucycloxuron

The commercial synthesis of this compound is a multi-step process that involves the formation of a complex urea-based structure.[1] The general approach involves the reaction of a substituted benzoyl chloride with a phenylurea derivative to construct the core benzoylphenylurea scaffold.[1] Key functional groups, including a cyclopropyl and fluorinated moieties, are introduced to enhance its biological activity and stability.[1] These reactions are typically conducted in organic solvents under controlled temperature and pH to optimize yield and purity.[1]

A crucial patent (US 4,550,202) is cited in the literature as describing the preparation of this compound, but detailed experimental procedures from this patent are not readily accessible in public databases.[2]

General Synthetic Pathway

The synthesis can be conceptually broken down into the formation of two key intermediates, followed by their condensation.

-

Intermediate 1: 2,6-Difluorobenzoyl isocyanate: This intermediate is typically formed from 2,6-difluorobenzamide by reaction with oxalyl chloride or a similar reagent.

-

Intermediate 2: 1-(α-(4-chloro-α-cyclopropylbenzylideneaminooxy)-p-tolyl)amine: The synthesis of this intermediate is more complex and involves multiple steps, including the formation of the oxime ether linkage.

These two intermediates are then reacted to form the final this compound molecule.

Disclaimer: A detailed, step-by-step experimental protocol for the synthesis of this compound, including specific reagents, reaction conditions, and yields, is not available in the reviewed public literature. The following workflow is a generalized representation based on the known chemistry of benzoylphenylurea synthesis.

Quantitative Data

Due to the lack of detailed published experimental protocols, quantitative data such as reaction yields and purity for each step of the this compound synthesis are not available. Commercial production aims for high yield and purity.

Structural Analysis of this compound

The structural analysis of this compound is essential for its identification, characterization, and quality control. This compound exists as a mixture of (E)- and (Z)-isomers. The isomeric mixture typically contains 50-80% of the (E)-isomer and 20-50% of the (Z)-isomer.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₀ClF₂N₃O₃ | |

| Molecular Weight | 483.89 g/mol | |

| Physical State | Off-white to yellow crystals | |

| Melting Point | 143.6 °C | |

| Water Solubility | < 1 mg/L (at 20°C) | |

| Solubility in Organic Solvents (at 20°C) | Xylene: 0.2 g/L, Cyclohexane: 3.3 g/L, Ethanol: 3.9 g/L |

X-ray Crystallography

A search of the Crystallography Open Database did not yield a crystal structure for this compound. However, the crystal structure of the related benzoylphenylurea insecticide, Flufenoxuron, has been determined and can serve as a reference for the general conformational properties of this class of compounds.

Illustrative Example: Crystallographic Data for Flufenoxuron

| Parameter | Value |

| Formula | C₂₁H₁₁ClF₆N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.017(2) |

| b (Å) | 10.640(2) |

| c (Å) | 10.677(2) |

| α (°) | 62.520(9) |

| β (°) | 75.874(8) |

| γ (°) | 81.831(8) |

| Volume (ų) | 978.4(4) |

| Z | 2 |

Source: Acta Crystallographica Section E 2014, 70(10), o1110.

Experimental Protocol for X-ray Crystallography (General)

A general protocol for obtaining a crystal structure involves the following steps. Specific conditions for this compound are not available.

-

Crystallization: The compound is dissolved in a suitable solvent or mixture of solvents to near saturation. Crystallization is induced by slow evaporation of the solvent, by changing the temperature, or by vapor diffusion of a non-solvent.

-

Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then optimized to best fit the experimental data (refinement).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Spectroscopy (General)

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling patterns, and integration of the signals are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of pesticide residues in various matrices.

Quantitative Data from LC-MS/MS

The following Multiple Reaction Monitoring (MRM) transitions have been reported for this compound:

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 484.0 | 132.1 | 289.1 |

Source: Pesticides LC/MS/MS MRM Spreadsheet.

Experimental Protocol for LC-MS/MS Analysis (General)

-

Sample Preparation: The sample matrix (e.g., crop, soil, water) is extracted with an organic solvent (e.g., acetonitrile). The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Chromatographic Separation: The extract is injected into a liquid chromatograph, where this compound is separated from other components on a reversed-phase column (e.g., C18).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. This compound is ionized (typically by electrospray ionization - ESI), and the precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound, like other benzoylphenylurea insecticides, acts by inhibiting the synthesis of chitin in insects. Chitin is a crucial polymer of N-acetylglucosamine that forms the primary structural component of the insect's exoskeleton. By disrupting chitin formation, this compound interferes with the molting process, leading to a failure to shed the old exoskeleton, resulting in larval mortality.

The precise molecular target is believed to be the enzyme Chitin Synthase 1 (CHS1) . Evidence for this includes the identification of mutations in the CHS1 gene that confer resistance to this class of insecticides. The inhibition of CHS1 prevents the polymerization of UDP-N-acetylglucosamine into chitin chains, leading to a weakened and malformed cuticle.

Conclusion

This compound is an effective insecticide whose mode of action is the targeted inhibition of chitin synthesis, a process vital for insect growth and development. While the general principles of its synthesis are understood, detailed experimental protocols and comprehensive quantitative data for its synthesis and structural analysis are not widely available in the public domain. This guide provides a summary of the known information and presents generalized experimental workflows that can serve as a foundation for researchers working with this compound and related benzoylphenylurea compounds. Further research to publish detailed synthetic and analytical methodologies would be of significant value to the scientific community.

References

Initial Toxicity Screening of Flucycloxuron on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucycloxuron is a benzoylphenylurea insecticide and acaricide designed to control the egg and larval stages of various mite and insect pests.[1] Its mode of action is the non-systemic inhibition of chitin biosynthesis, a process vital for the formation of the exoskeleton in arthropods.[1] This targeted mechanism of action suggests a degree of selectivity; however, the potential for adverse effects on non-target organisms that also possess chitin or related physiological pathways necessitates a thorough toxicological evaluation. This guide provides a comprehensive overview of the initial toxicity screening of this compound on a range of non-target aquatic and terrestrial organisms, presenting key toxicological data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Toxicity of this compound

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms. The data is compiled from the Pesticide Properties DataBase (PPDB).[1]

Table 1: Aquatic Organism Toxicity Data for this compound

| Species | Endpoint | Duration | Value (µg/L) |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | >100,000 |

| Daphnia magna (Water Flea) | EC50 | 48 h | 0.58 |

| Daphnia magna (Water Flea) | NOEC | 21 d | 0.032 |

| Pseudokirchneriella subcapitata (Green Algae) | ErC50 | 72 h | >1,000 |

Table 2: Terrestrial Organism Toxicity Data for this compound

| Species | Endpoint | Duration | Value | Unit |

| Colinus virginianus (Bobwhite Quail) | LD50 | Single Dose | >2000 | mg/kg bw |

| Anas platyrhynchos (Mallard Duck) | LD50 | Single Dose | >5000 | mg/kg bw |

| Anas platyrhynchos (Mallard Duck) | LC50 | 5 d | >5000 | mg/kg diet |

| Apis mellifera (Honeybee) | LD50 (Contact) | 48 h | >100 | µ g/bee |

| Apis mellifera (Honeybee) | LD50 (Oral) | 48 h | >100 | µ g/bee |

| Eisenia fetida (Earthworm) | LC50 | 14 d | >1000 | mg/kg soil |

| Eisenia fetida (Earthworm) | NOEC (Reproduction) | 56 d | 100 | mg/kg soil |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicity screening of this compound, based on internationally recognized OECD guidelines.

Aquatic Toxicity Testing

1. Fish, Acute Toxicity Test (Following OECD Guideline 203)

-

Objective: To determine the median lethal concentration (LC50) of this compound to fish over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

-

Procedure:

-

Fish are acclimated to laboratory conditions.

-

Groups of fish are exposed to a range of concentrations of this compound in water under static or semi-static conditions for 96 hours. A control group is maintained in water without the test substance.

-

Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

-

The LC50 value and its 95% confidence limits are calculated at the end of the exposure period using appropriate statistical methods.

-

2. Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

-

Objective: To determine the concentration of this compound that results in the immobilization of 50% of the exposed Daphnia magna (EC50) within a 48-hour period.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Procedure:

-

Young daphnids are exposed to a series of this compound concentrations in a static or semi-static system for 48 hours. A control group is also maintained.

-

The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

The EC50 value is calculated based on the immobilization data at 48 hours.

-

3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)

-

Objective: To determine the effect of this compound on the growth of a freshwater green alga, typically Pseudokirchneriella subcapitata.

-

Procedure:

-

Exponentially growing algal cultures are exposed to various concentrations of this compound in a nutrient-rich medium for 72 hours.

-

The growth of the algae is measured at 24, 48, and 72 hours by determining cell concentration or another biomass surrogate (e.g., fluorescence).

-

The 72-hour EC50 (concentration causing a 50% reduction in growth rate or yield) is calculated.

-

Terrestrial Toxicity Testing

1. Earthworm, Acute Toxicity Test (Following OECD Guideline 207)

-

Objective: To assess the acute toxicity of this compound to the earthworm Eisenia fetida.

-

Procedure:

-

Adult earthworms are placed in containers with artificial soil treated with a range of this compound concentrations.

-

Mortality is assessed after 7 and 14 days of exposure.

-

The 14-day LC50 is determined.

-

2. Honeybee, Acute Contact and Oral Toxicity Test (Following OECD Guidelines 214 and 213)

-

Objective: To determine the acute contact and oral toxicity of this compound to adult honeybees (Apis mellifera).

-

Contact Toxicity (OECD 214):

-

A specified dose of this compound, dissolved in a suitable solvent, is applied directly to the dorsal thorax of each bee.

-

Mortality is recorded at 24 and 48 hours.

-

The contact LD50 (the dose causing 50% mortality) is calculated.

-

-

Oral Toxicity (OECD 213):

-

Bees are fed a sucrose solution containing a specific concentration of this compound for a defined period.

-

Mortality is observed over 48 hours.

-

The oral LD50 is determined.

-

3. Avian Acute Oral Toxicity Test (Following OECD Guideline 223)

-

Objective: To determine the acute oral toxicity (LD50) of a single dose of this compound to birds.

-

Test Organism: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Procedure:

-

Birds are fasted and then administered a single oral dose of this compound.

-

The birds are observed for mortality and signs of toxicity for at least 14 days.

-

The LD50 is calculated based on the observed mortality.

-

Signaling Pathways and Experimental Workflows

Chitin Biosynthesis Inhibition Pathway

This compound, as a benzoylphenylurea insecticide, primarily acts by inhibiting chitin synthase, a critical enzyme in the chitin biosynthesis pathway. This pathway is essential for the formation of the insect's cuticle. The disruption of this process leads to a failure in molting, ultimately causing the death of the larval or nymphal stages. The pathway is also under the regulatory control of the molting hormone, 20-hydroxyecdysone (20E).

Caption: Chitin biosynthesis pathway and its inhibition by this compound.

Experimental Workflow for Acute Aquatic Toxicity Testing

The following diagram illustrates a generalized workflow for conducting acute toxicity tests on aquatic organisms, such as fish and Daphnia.

Caption: Generalized workflow for acute aquatic toxicity testing.

Conclusion

The initial toxicity screening of this compound reveals a distinct toxicity profile. While it exhibits low acute toxicity to terrestrial vertebrates and honeybees, it is highly toxic to aquatic invertebrates, particularly Daphnia magna.[1] This is consistent with its mode of action as a chitin synthesis inhibitor, a process crucial for crustaceans. The provided data and experimental protocols offer a foundational understanding for researchers and professionals involved in the development and risk assessment of pesticides. Further research focusing on chronic exposure effects, particularly on sensitive aquatic ecosystems, and the broader impacts on the intricate signaling networks of non-target organisms is warranted for a complete environmental risk profile.

References

Metabolic Degradation of Flucycloxuron in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucycloxuron is a member of the benzoylphenylurea (BPU) class of insecticides, which act as insect growth regulators by inhibiting chitin synthesis, a critical component of the insect exoskeleton.[1] Understanding the metabolic degradation pathways of this compound in target and non-target insect species is paramount for assessing its efficacy, potential for resistance development, and environmental fate. While specific metabolic data for this compound in insects is limited in publicly available literature, this guide synthesizes information from studies on structurally similar BPU insecticides, such as diflubenzuron, flufenoxuron, and lufenuron, to provide a comprehensive overview of the likely metabolic pathways.

This technical guide outlines the probable enzymatic systems involved in the degradation of this compound, proposes potential metabolic pathways, and provides detailed experimental protocols for researchers to investigate these pathways in various insect species.

Core Metabolic Pathways and Enzymatic Systems

The metabolism of xenobiotics in insects is primarily carried out by three major families of enzymes: cytochrome P450 monooxygenases (CYP450s), carboxylesterases (CarEs), and glutathione S-transferases (GSTs).[2][3][4] Based on the metabolism of other benzoylphenylurea insecticides, the degradation of this compound is likely to proceed through two main pathways: hydrolysis and oxidation, followed by conjugation.

Phase I Metabolism: Hydrolysis and Oxidation

Hydrolysis: The urea bridge is a common target for hydrolytic cleavage in BPU insecticides.[5] This reaction is likely catalyzed by carboxylesterases , leading to the formation of two primary metabolites. For this compound, this would result in the formation of 2,6-difluorobenzamide and a substituted aniline derivative.

Oxidation: Cytochrome P450 monooxygenases are key enzymes in the oxidative metabolism of insecticides. In the case of this compound, P450-mediated hydroxylation can occur at various positions on the aromatic rings and the cyclohexyl group. This increases the water solubility of the compound, facilitating its excretion.

Phase II Metabolism: Conjugation

The metabolites formed during Phase I reactions, particularly hydroxylated metabolites, can undergo conjugation with endogenous molecules. This process is primarily mediated by glutathione S-transferases (GSTs) , which conjugate glutathione to the metabolites, and UDP-glucuronosyltransferases (UGTs), which add glucuronic acid. These conjugation reactions further increase the water solubility of the metabolites, aiding in their detoxification and elimination from the insect's body.

Proposed Metabolic Degradation Pathway of this compound

Based on the degradation of related BPU insecticides, the following metabolic pathway for this compound in insects is proposed.

Caption: Proposed metabolic pathway of this compound in insects.

Quantitative Data on Benzoylphenylurea Metabolism in Insects

| Insecticide | Insect Species | Enzyme System | Metabolic Rate/Activity | Reference |

| Flufenoxuron | Spodoptera littoralis | Not specified | 92% of absorbed dose remained unchanged after 24h | |

| Lufenuron | Aedes aegypti | α-esterases | 1.05 to 1.15-fold increase in activity | |

| Lufenuron | Aedes aegypti | β-esterases | 1.29 to 1.62-fold increase in activity | |

| Lufenuron | Aedes aegypti | Glutathione-S-transferases | 1.19 to 3.1-fold increase in activity | |

| Lufenuron | Aedes aegypti | Cytochrome P450s | 1.15-fold increase in activity | |

| Lufenuron | Spodoptera frugiperda | P450 monooxygenases | Upregulation of 24 transcripts in resistant larvae |

Experimental Protocols

Investigating the metabolic degradation of this compound in insects involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Insect Microsome Preparation

Microsomes are vesicular fragments of the endoplasmic reticulum and are a rich source of metabolic enzymes, particularly cytochrome P450s.

Caption: Workflow for insect microsome preparation.

Detailed Methodology:

-

Tissue Dissection: Dissect the desired tissues (e.g., fat body, midgut, or whole abdomens) from the insects of interest in ice-cold homogenization buffer. The buffer typically contains a buffering agent (e.g., potassium phosphate), osmotic stabilizers (e.g., glycerol), and protease inhibitors to prevent enzyme degradation.

-

Homogenization: Homogenize the tissues using a Potter-Elvehjem homogenizer or a similar device on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (post-mitochondrial supernatant).

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.

-

-

Washing and Storage:

-

Discard the supernatant (cytosolic fraction, which can be saved for GST assays).

-

Resuspend the microsomal pellet in a storage buffer (similar to the homogenization buffer but may contain a higher concentration of glycerol for cryoprotection).

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

-

Aliquot and store the microsomes at -80°C until use.

-

In Vitro Metabolism Assays

These assays are used to determine the rate of metabolism of this compound and to identify the metabolites formed.

Caption: Experimental workflow for in vitro metabolism assays.

Detailed Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Insect microsomes (at a specific protein concentration).

-

This compound (at various concentrations to determine kinetic parameters).

-

A buffer system (e.g., potassium phosphate buffer).

-

For P450-mediated metabolism, an NADPH-regenerating system (to provide the necessary cofactor).

-

For carboxylesterase activity, no cofactors are typically needed.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time course.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analytical Chemistry: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify the parent compound and its metabolites.

Enzyme Inhibition Assays

These assays help to identify the specific enzyme families involved in this compound metabolism.

Detailed Methodology:

-

Perform in vitro metabolism assays as described above.

-

Include specific enzyme inhibitors in the reaction mixture:

-

For Cytochrome P450s: Use a general P450 inhibitor like piperonyl butoxide (PBO).

-

For Carboxylesterases: Use a general esterase inhibitor like S,S,S-tributyl phosphorotrithioate (DEF).

-

For Glutathione S-Transferases: Deplete glutathione from the reaction mixture or use a GST inhibitor.

-

-

Compare the rate of this compound metabolism in the presence and absence of the inhibitors. A significant decrease in metabolism in the presence of a specific inhibitor suggests the involvement of that enzyme family.

Conclusion

The metabolic degradation of this compound in insects is a critical area of research for understanding its efficacy and potential for resistance. While direct studies on this compound are limited, a robust understanding of the metabolism of other benzoylphenylurea insecticides provides a strong foundation for inferring its degradation pathways. The primary routes of metabolism are likely hydrolysis of the urea linkage by carboxylesterases and oxidation by cytochrome P450s, followed by conjugation reactions. The experimental protocols detailed in this guide provide a framework for researchers to elucidate the specific metabolic pathways of this compound in various insect species, contributing to the development of more effective and sustainable pest management strategies.

References

The Structure-Activity Relationship of Flucycloxuron and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Flucycloxuron is a member of the benzoylphenylurea (BPU) class of insecticides, which act as insect growth regulators (IGRs).[1] Unlike conventional neurotoxic insecticides, BPUs interfere with the biochemical process of chitin synthesis, leading to abortive molting and mortality in the larval stages of susceptible arthropods.[2] this compound has demonstrated high toxicity against various agricultural pests.[2][3] The core chemical structure of this compound consists of a 2,6-difluorobenzoyl group linked to a substituted phenylurea moiety. The specific substituents on the phenyl ring are critical for its biological activity. This guide will explore the known structure-activity relationships of this compound, leveraging data from related BPU compounds to infer the impact of structural modifications on its insecticidal potency.

Chemical Structure and Properties

This compound is chemically known as 1-[α-(4-chloro-α-cyclopropylbenzylideneamino-oxy)-p-tolyl]-3-(2,6-difluorobenzoyl)urea. A key feature of its structure is the presence of E- and Z-isomers, which can influence its biological activity.[2] The introduction of a cyclopropyl group and a chlorine atom on the benzylideneamino-oxy moiety, along with the 2,6-difluorobenzoyl group, are crucial for its high insecticidal efficacy.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound, like other BPUs, inhibits chitin biosynthesis. Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the arthropod cuticle. The inhibition of chitin synthase prevents the proper formation of the new cuticle during molting, leading to a fragile and malformed exoskeleton that cannot withstand the pressures of ecdysis, ultimately resulting in larval death.

The following diagram illustrates the generalized pathway of chitin biosynthesis and the proposed point of inhibition by benzoylphenylurea insecticides like this compound.

Structure-Activity Relationship (SAR) of Benzoylphenylureas

While specific SAR studies on a wide array of this compound analogs are limited, the general principles for benzoylphenylurea insecticides provide a strong foundation for predicting the impact of structural modifications. The SAR can be broadly divided into the contributions of the benzoyl moiety and the phenylurea moiety.

The Benzoyl Moiety

The 2,6-disubstituted benzoyl group is a critical feature for high insecticidal activity. The presence of halogen atoms, particularly fluorine or chlorine, at the 2 and 6 positions generally enhances activity. These substituents are thought to stabilize the conformation of the molecule, allowing for optimal binding to the target site.

The Phenylurea Moiety

The substituents on the aniline (phenyl) ring of the urea bridge significantly influence the compound's potency and spectrum of activity. The electronic and hydrophobic properties of these substituents are key determinants. For many BPUs, electron-withdrawing groups on the aniline ring tend to increase activity. The complex substituent found in this compound, containing a tolyl group linked to a chloro-cyclopropyl-benzylideneamino-oxy moiety, is a highly optimized structure for potent insecticidal action.

Based on these general principles, a hypothetical SAR for this compound analogs can be proposed:

-

Modification of the 2,6-difluorobenzoyl group: Replacement of the fluorine atoms with other halogens or small alkyl groups may modulate activity, but significant deviations are likely to reduce potency.

-

Modification of the p-tolyl group: Altering the methyl substituent on the tolyl ring could impact hydrophobic interactions and metabolic stability.

-

Modification of the benzylidene moiety: Changes to the chlorine and cyclopropyl groups on the benzylidene ring are expected to have a substantial effect on activity, as these are key features of this compound's unique structure.

Quantitative Data

Limited publicly available data provides a snapshot of this compound's potency against specific insect species.

| Compound | Test Organism | Parameter | Value | Reference |

| This compound (Andalin) | Dysdercus koenigii (5th instar nymphs) | LC50 | 0.012% | |

| This compound (Andalin) | Dysdercus koenigii (5th instar nymphs) | LC90 | 0.094% | |

| This compound | Tenebrio molitor (pupae) | ID50 | 0.37 µ g/pupa | |

| Diflubenzuron | Tenebrio molitor (pupae) | ID50 | 0.98 µ g/pupa | |

| Triflumuron | Tenebrio molitor (pupae) | ID50 | 0.85 µ g/pupa |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs.

General Synthesis of Benzoylphenylureas

The synthesis of benzoylphenylureas, including this compound, generally follows a convergent approach.

Protocol:

-

Preparation of the Substituted Benzoyl Chloride: A substituted benzoic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, toluene) to yield the corresponding benzoyl chloride. The reaction is typically carried out at room temperature or with gentle heating.

-

Preparation of the Substituted Phenylurea: A substituted aniline is reacted with an isocyanate or phosgene equivalent to form the phenylurea derivative.

-

Coupling Reaction: The substituted benzoyl chloride is added dropwise to a solution of the substituted phenylurea in an appropriate organic solvent (e.g., tetrahydrofuran, acetonitrile) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure benzoylphenylurea analog.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the activity of chitin synthase by detecting the incorporation of N-acetylglucosamine into chitin, which is then quantified using a wheat germ agglutinin (WGA)-based detection method.

Protocol:

-

Enzyme Preparation:

-

Dissect the target tissue (e.g., insect midguts) from late-instar larvae on ice.

-

Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

The supernatant, containing the crude enzyme extract, is used for the assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme extract to each well.

-

Add the test compounds (this compound analogs) at various concentrations. Include a positive control (a known chitin synthase inhibitor) and a negative control (solvent only).

-

Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

-

Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction and detect the newly synthesized chitin. This can be done by transferring the reaction mixture to a WGA-coated plate, which will bind to the chitin.

-

After washing away unbound components, add a horseradish peroxidase (HRP)-conjugated WGA.

-

Following another wash step, add a colorimetric HRP substrate (e.g., TMB).

-

Measure the absorbance at the appropriate wavelength (e.g., 650 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

This compound remains a significant insecticide due to its potent and selective mode of action. While a comprehensive SAR study based on a large, publicly available dataset of its analogs is currently lacking, the well-established principles of benzoylphenylurea chemistry provide a strong predictive framework for guiding the design of new, potentially more effective analogs. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to synthesize and evaluate novel chitin synthesis inhibitors. Further research focusing on the systematic modification of the this compound scaffold and the quantitative assessment of the resulting analogs' insecticidal activity is crucial for the development of next-generation insect growth regulators with improved efficacy and environmental profiles.

References

Flucycloxuron's Effect on the Developmental Stages of Mites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flucycloxuron is a benzoylurea acaricide that acts as a potent insect growth regulator by inhibiting chitin synthesis. This technical guide provides a comprehensive overview of the effects of this compound on the various developmental stages of mites, with a primary focus on economically significant species such as Tetranychus urticae (two-spotted spider mite) and Panonychus ulmi (European red mite). This document synthesizes available data on its mode of action, efficacy against eggs, larvae, and nymphs, and provides detailed experimental protocols for evaluating these effects. The guide also includes visualizations of the chitin biosynthesis pathway and experimental workflows to aid in research and development.

Introduction

This compound belongs to the benzoylphenylurea class of insecticides and acaricides, which function by disrupting the formation of chitin, a critical component of the arthropod exoskeleton.[1][2] This mode of action makes it particularly effective against the immature stages of mites, which undergo multiple molts during their development.[3] Understanding the precise effects of this compound on each developmental stage is crucial for its effective use in integrated pest management (IPM) programs and for the development of new acaricidal compounds.

Mode of Action: Inhibition of Chitin Synthesis

This compound, like other benzoylureas, is a non-systemic acaricide with contact and stomach action.[1] Its primary mode of action is the inhibition of chitin synthase 1 (CHS1), a key enzyme in the chitin biosynthesis pathway.[1] Chitin is a long-chain polymer of N-acetylglucosamine and is essential for the formation of the procuticle, the main structural component of the arthropod exoskeleton.

By inhibiting CHS1, this compound disrupts the deposition of chitin, leading to a malformed and weakened cuticle. This interference with the molting process results in the death of larval and nymphal stages as they are unable to successfully shed their old exoskeleton or form a new, functional one.

Signaling Pathway of Chitin Biosynthesis and Inhibition

The following diagram illustrates the key steps in the chitin biosynthesis pathway in arthropods and the point of inhibition by benzoylurea acaricides like this compound.

Effects on Mite Developmental Stages

This compound exhibits varying degrees of efficacy against the different life stages of mites. Its primary impact is on the immature, molting stages.

Ovicidal Effects

This compound possesses ovicidal activity, meaning it can kill mite eggs. This can occur through two primary mechanisms:

-

Direct Contact: When eggs are directly sprayed with this compound, the active ingredient can penetrate the eggshell and affect the developing embryo. The ovicidal contact activity of this compound on the two-spotted spider mite has been observed to be negatively correlated with the age of the eggs treated.

-

Transovarial Activity: When adult female mites are exposed to this compound, they can transfer the compound to their eggs during oogenesis. This transovarial transmission leads to a reduction in egg viability and hatching rates.

Larvicidal and Nymphicidal Effects

The larval and nymphal stages are highly susceptible to this compound. As these immature mites feed and grow, they must undergo several molts. This compound's inhibition of chitin synthesis is most lethal during these molting periods. Affected larvae and nymphs are unable to form a new, functional cuticle, leading to mortality.

Studies on Tetranychus urticae and Panonychus ulmi have shown that the contact activity of this compound gradually decreases in successive developmental stages. Larvae and protonymphs of both species exhibit similar levels of susceptibility. However, deutonymphs of T. urticae are less susceptible to the contact activity of this compound compared to the same stage in P. ulmi.

Data Presentation

Table 1: Effect of this compound on Developmental Stages of Tetranychus urticae

| Developmental Stage | Effect | LC50 (ppm) | Citation(s) |

| Egg | Ovicidal (Direct Contact & Transovarial) | Data not available | |

| Larva | High Mortality (Inhibition of Molting) | Data not available | |

| Protonymph | High Mortality (Inhibition of Molting) | Data not available | |

| Deutonymph | Moderate Mortality (Decreased Susceptibility) | Data not available |

Table 2: Effect of this compound on Developmental Stages of Panonychus ulmi

| Developmental Stage | Effect | LC50 (ppm) | Citation(s) |

| Egg | Ovicidal | Data not available | |

| Larva | High Mortality (Inhibition of Molting) | Data not available | |

| Protonymph | High Mortality (Inhibition of Molting) | Data not available | |

| Deutonymph | High Mortality (Inhibition of Molting) | Data not available |

Experimental Protocols

The following are detailed methodologies for conducting bioassays to evaluate the efficacy of this compound against the different developmental stages of mites.

Ovicidal Bioassay (Leaf Disc Dip Method)

This method assesses the direct contact toxicity of a compound on mite eggs.

Detailed Steps:

-

Preparation of Test Arenas: Punch leaf discs (approximately 2-3 cm in diameter) from a suitable host plant (e.g., bean, apple) and place them, abaxial side up, on a layer of water-saturated cotton wool in a Petri dish.

-

Oviposition: Transfer a cohort of healthy, adult female mites (e.g., 10-15 mites) onto each leaf disc.

-

Egg Collection: Allow the females to lay eggs for a specific period (e.g., 24 hours) to obtain eggs of a uniform age. After the oviposition period, carefully remove all adult mites from the leaf discs.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent and then make serial dilutions in distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01%). A control group should be treated with distilled water and surfactant only.

-

Treatment: Gently dip each leaf disc containing the mite eggs into the respective test solution for a standardized duration (e.g., 5-10 seconds).

-

Drying and Incubation: Allow the treated leaf discs to air-dry completely. Place the Petri dishes in an incubator under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 hour light:dark photoperiod).

-

Assessment: After a period sufficient for eggs in the control group to hatch (typically 7-10 days), examine each leaf disc under a stereomicroscope. Count the number of hatched larvae (or empty eggshells) and unhatched (dead) eggs.

-

Data Analysis: Calculate the percentage of egg mortality for each concentration, correcting for control mortality using Abbott's formula. Use probit analysis to determine the LC50 value.

Larvicidal/Nymphicidal Bioassay (Leaf Disc Spray Method)

This method evaluates the toxicity of a compound to the motile immature stages of mites.

Detailed Steps:

-

Preparation of Test Arenas: Prepare leaf discs on water-saturated cotton wool in Petri dishes as described for the ovicidal bioassay.

-

Synchronization of Mite Stages: To obtain a sufficient number of larvae or nymphs of a similar age, allow a large population of adult females to oviposit on host plant leaves for a short period (e.g., 12-24 hours). Rear the resulting offspring until they reach the desired developmental stage (larva, protonymph, or deutonymph).

-

Infestation: Using a fine brush, transfer a known number of the synchronized immature mites (e.g., 20-30) onto each leaf disc.

-

Preparation of Test Solutions: Prepare serial dilutions of this compound as described previously.

-

Treatment: Place the Petri dishes with the infested leaf discs in a Potter spray tower or a similar calibrated spraying apparatus. Apply a uniform deposit of the test solution to the leaf discs.

-

Drying and Incubation: After spraying, allow the leaf discs to air-dry. Incubate the Petri dishes under controlled conditions.

-

Assessment: At predetermined time intervals (e.g., 24, 48, and 72 hours) after treatment, count the number of dead and live mites on each leaf disc. A mite is considered dead if it is unable to move when gently prodded with a fine brush.

-

Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality. Use probit analysis to determine the LC50 values at each time point.

Conclusion

This compound is an effective acaricide that targets the developmental processes of mites, primarily through the inhibition of chitin synthesis. Its ovicidal, larvicidal, and nymphicidal properties make it a valuable tool for the management of mite populations. While quantitative data on the specific LC50 values for this compound against various mite life stages are not extensively documented in the available literature, the provided experimental protocols offer a standardized approach for generating such data. Further research to quantify the dose-response relationships for different mite species and developmental stages will enhance the strategic use of this compound in IPM programs and contribute to the development of more effective and sustainable acaricides.

References

An In-depth Technical Guide to Benzoylurea Insecticides and the Role of Flucycloxuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylurea insecticides represent a significant class of insect growth regulators (IGRs) that have been pivotal in integrated pest management (IPM) programs for decades. Their unique mode of action, targeting chitin biosynthesis, provides a high degree of selectivity and lower mammalian toxicity compared to conventional neurotoxic insecticides. This technical guide provides a comprehensive review of benzoylurea insecticides, with a particular focus on Flucycloxuron. It delves into their mechanism of action, structure-activity relationships, resistance mechanisms, and the experimental protocols used for their evaluation. Quantitative data on their efficacy and inhibitory activities are presented in structured tables for comparative analysis. Furthermore, this guide offers detailed diagrams of key biological pathways and experimental workflows to facilitate a deeper understanding of this important class of insecticides.

Introduction to Benzoylurea Insecticides

Benzoylphenylureas (BPUs) are a class of insecticides that act as insect growth regulators (IGRs) by disrupting the molting process.[1] Unlike traditional insecticides that are often neurotoxic, BPUs interfere with the synthesis of chitin, a vital component of an insect's exoskeleton.[1][2] This mode of action makes them highly selective against arthropods and relatively safe for vertebrates and plants, which do not synthesize chitin.[3][4] The first commercially successful BPU was Diflubenzuron, introduced in 1975. Since then, numerous other BPU compounds have been developed and commercialized, including this compound.

Mechanism of Action: Inhibition of Chitin Biosynthesis

The primary mode of action of benzoylurea insecticides is the inhibition of chitin synthesis. Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the insect cuticle. During the molting process, insects must synthesize a new cuticle, and the inhibition of chitin formation leads to a malformed and weakened exoskeleton that cannot withstand the turgor pressure or the physical stresses of ecdysis, ultimately resulting in larval death.

The specific molecular target of benzoylureas is the enzyme chitin synthase 1 (CHS1) . This enzyme catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. Benzoylureas are believed to bind directly to CHS1, non-competitively inhibiting its function and preventing the elongation of the chitin polymer.

Below is a diagram illustrating the insect chitin biosynthesis pathway and the point of inhibition by benzoylurea insecticides.

This compound: A Benzoylphenylurea Acaricide

This compound is a benzoylphenylurea insecticide that was primarily used to control the egg and larval stages of several mite species, making it an effective acaricide. Although now largely considered obsolete, it serves as a relevant case study within the BPU class. It is a non-systemic insecticide that acts through the inhibition of chitin biosynthesis, consistent with the mode of action of other BPUs.

3.1. Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C25H20ClF2N3O3 | |

| Molecular Weight | 483.89 g/mol | |

| Physical State | Off-white to yellow crystals | |

| Water Solubility | Low | |

| Volatility | Low |

3.2. Efficacy of Benzoylurea Acaricides

| Acaricide | Target Pest | LC50 (ppm) | Reference |

| Abamectin | Tetranychus urticae | 0.39 | |

| Fenpyroximate | Tetranychus urticae | 5.67 | |

| Spiromesifen | Tetranychus urticae | 12.53 | |

| Chlorfenapyr | Tetranychus urticae | 32.24 | |

| Propargite | Tetranychus urticae | 77.05 |

Structure-Activity Relationships (SAR)

The insecticidal potency of benzoylurea derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and aniline rings. Quantitative structure-activity relationship (QSAR) studies have shown that electronic and steric parameters of the substituents on the benzoyl moiety play a crucial role in determining the inhibitory activity against chitin synthesis. Conversely, the hydrophobicity of substituents on the aniline ring can also impact activity.

For instance, studies on 5-benzoylamino-3-phenylisoxazoles, which share structural similarities with BPUs, have demonstrated that 2,6-difluoro substitution on the benzoyl ring significantly enhances chitin synthesis inhibition compared to 2,6-dimethoxy substitution.

Resistance to Benzoylurea Insecticides

The development of resistance is a significant challenge in the long-term use of any insecticide. For benzoylureas, the primary mechanism of resistance is target-site insensitivity due to mutations in the chitin synthase 1 (CHS1) gene.

A key mutation identified in several resistant insect and mite species is a substitution at a specific isoleucine residue. For example, the I1042M mutation in the diamondback moth, Plutella xylostella, confers cross-resistance to several benzoylureas, including diflubenzuron and lufenuron. A homologous mutation, I1017F, is associated with etoxazole resistance in the two-spotted spider mite, Tetranychus urticae.

Table of Resistance Ratios in Plutella xylostella

| Insecticide | Resistant Strain | LC50 (mg/L) | Susceptible Strain LC50 (mg/L) | Resistance Ratio (RR) | Reference |

| Lufenuron | BZR-R | 870.5 | 0.71 | 1224.3 | |

| Lufenuron | Bezerros County | - | - | 705.2 | |

| Indoxacarb | Bezerros County | - | - | 25.3 | |

| Abamectin | Bezerros County | - | - | 61.7 |

Experimental Protocols

6.1. In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the ability of a compound to inhibit the activity of chitin synthase in an in vitro setting.

Protocol Steps:

-

Enzyme Preparation: Homogenize insect tissue (e.g., integument from molting larvae) in a cold buffer and prepare a microsomal fraction containing chitin synthase via centrifugation.

-

Plate Coating: Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).

-

Reaction Setup: Add the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a suitable buffer to the WGA-coated wells.

-

Inhibitor Addition: Add the benzoylurea compound at various concentrations. Include a solvent control.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period.

-

Detection: Wash the plate to remove unbound reagents. Add a WGA-Horseradish Peroxidase (HRP) conjugate followed by a chromogenic substrate. The amount of color development is proportional to the amount of chitin synthesized.

-

Data Analysis: Measure the absorbance using a plate reader and calculate the percent inhibition for each concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

6.2. Insect Bioassay for LC50 Determination

This bioassay determines the concentration of an insecticide that is lethal to 50% of a test population.

Protocol Steps:

-

Insect Rearing: Rear a healthy, susceptible population of the target insect species under controlled conditions.

-

Insecticide Preparation: Prepare a series of dilutions of the benzoylurea insecticide in a suitable solvent.

-

Treatment: Apply the insecticide dilutions to an artificial diet or host plant leaves. A control group with solvent only should be included.

-

Exposure: Place a known number of larvae (e.g., 20-30) onto the treated diet or leaves for each concentration.

-

Incubation: Maintain the bioassay containers under controlled temperature, humidity, and photoperiod.

-

Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, 72 hours).

-

Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

6.3. Molecular Detection of Resistance Mutations

Techniques like pyrosequencing can be used to detect specific point mutations in the CHS1 gene associated with resistance.

Protocol Steps:

-

DNA Extraction: Extract genomic DNA from individual insects.

-

PCR Amplification: Amplify the specific region of the CHS1 gene known to harbor resistance mutations using PCR with one biotinylated primer.

-

Single-Strand Preparation: Capture the biotinylated PCR products on streptavidin-coated beads and denature to obtain single-stranded DNA templates.

-

Pyrosequencing: Perform pyrosequencing using a sequencing primer that anneals adjacent to the mutation site. The instrument dispenses nucleotides sequentially, and light is generated upon incorporation, which is detected and recorded in a pyrogram.

-

Data Analysis: Analyze the pyrogram to determine the nucleotide sequence at the target position and identify the presence of any resistance-conferring mutations.

Commercial Synthesis of this compound

The commercial production of this compound involves a multi-step synthesis. A general outline of the process is as follows:

-

Preparation of a substituted benzoyl chloride: This is a key starting material.

-

Reaction with a phenylurea derivative: The benzoyl chloride is reacted with a specific phenylurea derivative to form the core benzoylphenylurea structure.

-

Introduction of functional groups: Key functional groups, such as the cyclohexyl and fluorinated moieties, are introduced in subsequent steps to enhance the biological activity and stability of the final molecule.

The reactions are typically carried out in organic solvents under controlled temperature and pH to ensure high yield and purity.

Conclusion

Benzoylurea insecticides remain a cornerstone of modern pest management due to their high selectivity and unique mode of action. This compound, while less common today, exemplifies the application of this chemical class as an effective acaricide. A thorough understanding of their mechanism of action at the molecular level, particularly their interaction with chitin synthase 1, is crucial for the development of new, more effective analogues and for managing the emergence of resistance. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of insecticide science and drug development, facilitating further research and innovation in the pursuit of sustainable pest control solutions.

References

Environmental Fate and Persistence of Flucycloxuron in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of the insecticide Flucycloxuron in soil and water systems. This compound, a benzoylphenylurea insecticide, is primarily used to control the egg and larval stages of various mite species.[1] Understanding its behavior in the environment is crucial for assessing its potential ecological impact. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important processes to facilitate a thorough understanding of its environmental characteristics.

Physicochemical Properties

This compound is characterized by its low aqueous solubility and low volatility, which are key factors influencing its environmental distribution.[1] It is a chiral molecule that typically exists as a mixture of E- and Z-isomers.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-{α-[(EZ)-4-chloro-α-cyclopropylbenzylideneaminooxy]-p-tolyl}-3-(2,6-difluorobenzoyl)urea | [1] |

| Molecular Formula | C28H24ClF2N3O3 | |

| Molecular Weight | 539.96 g/mol | |

| Water Solubility | Low | [1] |

| Vapor Pressure | Low | |

| Isomerism | Exists as a mixture of 50-80% (E)-isomer and 20-50% (Z)-isomer |

Degradation in Soil and Water

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis can be a significant degradation pathway for this compound, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent.

Table 2: Hydrolysis Half-life of this compound in Water